4-(4-Hydroxyphenyl)-2-methylphenol

Description

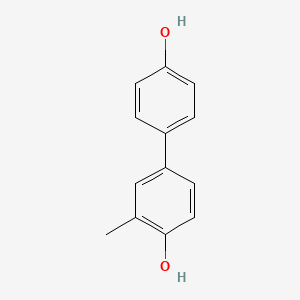

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTSIDQULKJRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451704 | |

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60470-10-2 | |

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(4-Hydroxyphenyl)-2-methylphenol is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons. The aromatic region (typically δ 6.5-7.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings.

The protons on the 4-hydroxyphenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. Data from the closely related 4-phenylphenol (B51918) shows signals around δ 7.5 and δ 6.9. chemicalbook.com

The protons on the 2-methylphenol ring would present a more complex pattern of three distinct signals.

The methyl group protons are expected to appear as a sharp singlet in the upfield region (around δ 2.2-2.4 ppm), consistent with data for 2-methylphenol. foodb.carsc.org

The two phenolic hydroxyl (-OH) protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to each unique carbon atom in the asymmetric molecule.

The carbon atoms of the two aromatic rings would resonate in the downfield region (δ 115-160 ppm). The carbons bearing the hydroxyl groups would be the most deshielded, appearing at the lower end of this range (e.g., ~δ 155 ppm). rsc.org

The quaternary carbons where the two rings are joined would also be found in this region.

The methyl carbon signal would appear at a much higher field (upfield), typically around δ 15-21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.7 - 7.5 | 115 - 135 |

| Aromatic C-O | - | 150 - 156 |

| Aromatic C-C (quaternary) | - | 125 - 142 |

| -CH₃ | ~2.3 | ~16 |

| -OH | Variable (e.g., 4.5 - 5.5) | - |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by several key features:

O-H Stretching: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl groups.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations produce a series of characteristic sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching of the phenol (B47542) groups typically results in a strong band in the IR spectrum around 1200-1260 cm⁻¹.

Ring Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H stretch (methyl) | 2850 - 2980 | Medium |

| C=C stretch (aromatic ring) | 1450 - 1620 | Medium to Strong, Sharp |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. nih.gov These calculated frequencies, when appropriately scaled, can be compared with the experimental IR and Raman spectra. This comparison aids in the definitive assignment of complex vibrational modes and confirms that the observed spectrum corresponds to the lowest energy conformation of the proposed structure. Such analyses have been successfully applied to a wide range of substituted phenols. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues.

For this compound (C₁₃H₁₂O₂), the molecular weight is approximately 216.25 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass. Analysis of related bisphenols shows common fragmentation pathways, including the loss of a phenol group or the formation of a stable phenoxide ion (m/z 93). nih.gov The fragmentation of the target molecule would likely involve cleavages of the bond between the two aromatic rings and losses of small, stable fragments like CO, CHO, or CH₃.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion. rsc.orgnih.gov For C₁₃H₁₂O₂, the calculated exact mass is 216.08373 Da. An HRMS measurement confirming this exact mass provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. HRMS is a powerful tool for identifying polyphenolic compounds in complex mixtures and confirming the identity of newly synthesized molecules. rsc.orgnih.gov

Table 3: Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₂ |

| Nominal Mass | 216 |

| Exact Mass (Calculated) | 216.08373 Da |

| Expected HRMS Ion (ESI+) | [M+H]⁺ = 217.09101 Da |

| Expected HRMS Ion (ESI-) | [M-H]⁻ = 215.07648 Da |

Analysis of Fragmentation Pathways

A detailed analysis of the mass spectrometry fragmentation pathways for this compound could not be compiled. Information regarding the characteristic fragmentation patterns, including the formation of specific daughter ions and the elucidation of cleavage mechanisms under electron ionization or other ionization techniques, is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific data on the absorption maxima (λmax) and corresponding molar extinction coefficients (ε) for this compound are not documented in the available scientific resources. Such data would be crucial for understanding the electronic transitions within the molecule.

A discussion on the solvent effects on the electronic spectra of this compound, including phenomena such as hypsochromic (blue) or bathochromic (red) shifts in different solvents, cannot be provided due to the absence of relevant experimental studies. Theoretical studies on the impact of solvent polarity on the π → π* and n → π* transitions for this specific compound are also not available. youtube.comnih.govmdpi.com

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Detailed crystallographic parameters for this compound, such as the crystal system, space group, unit cell dimensions, and calculated density, are not reported in the Cambridge Structural Database or other reviewed crystallographic resources. nih.govresearchgate.netplos.org Information on the crystal packing arrangement is therefore also unavailable.

Without single-crystal X-ray diffraction data, a definitive analysis of the intermolecular interactions and hydrogen bonding networks within the solid-state structure of this compound is not possible. While it can be hypothesized that the hydroxyl groups would participate in hydrogen bonding, the specific nature and geometry of these interactions, as well as the presence of other non-covalent interactions like C-H···π interactions, remain undetermined. mdpi.comnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Energy ProfilesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density.

For 4-(4-Hydroxyphenyl)-2-methylphenol, a geometry optimization using DFT (e.g., with the B3LYP hybrid functional and a basis set like 6-311++G(d,p)) would yield the most stable three-dimensional arrangement of its atoms—the ground state geometry. researchgate.netnih.govnih.gov This process finds the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. Energy profiles could also be calculated to explore the energy barriers between different conformational isomers, such as those arising from the rotation around the bond connecting the two phenyl rings.

Ab Initio Methods (Hartree-Fock, MP2) for Comparative AnalysisAb initio ("from the beginning") methods are based on first principles without using experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.wikipedia.orgnih.govWhile HF is a good starting point, it neglects electron correlation, which can be critical for accurate energy predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are built upon the HF solution to include electron correlation. pku.edu.cn A comparative analysis using HF and MP2 alongside DFT would allow for a more robust understanding of the electronic structure of this compound. Comparing the results from these different levels of theory helps to validate the computational predictions for the molecule's geometry and energetics. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comlibretexts.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.netuni-muenchen.de It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential.

Typically, red or yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack. Blue areas indicate positive potential (electron-deficient regions), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. An MEP map for this compound would clearly show the electron-rich nature of the oxygen atoms in the hydroxyl groups and the delocalized π-systems of the aromatic rings, identifying them as likely sites for hydrogen bonding and electrophilic interactions. researchgate.netuni-muenchen.de

Nonlinear Optical (NLO) Properties Prediction and Charge Transfer Analysis

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optical communications and data storage. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the NLO properties of molecules. These predictions are often based on calculations of molecular parameters such as dipole moment, polarizability, and first-order hyperpolarizability.

Charge transfer within a molecule, often from an electron-donating group to an electron-accepting group through a π-conjugated system, is a key factor for a high NLO response. For instance, in studies of donor-π-acceptor compounds derived from 2-((E)-[2-hydroxyphenyl)imino] methyl)phenol, it was found that the strategic placement of electron-donating groups (like hydroxyl and amino) and electron-accepting groups (like cyano and nitro) significantly influences the electronic properties. nih.gov The analysis revealed that charge transfer predominantly occurs from the donor, through the phenyl ring linked to the imine's nitrogen, to the acceptor. nih.gov

In a theoretical study on 4-methoxy-2-{(E)[(2-hydroxyphenyl)imino]methyl}phenol, calculations at the B3LYP/6-31G(d,p) level of theory were used to compare with experimental results, highlighting the applicability of such compounds in NLO. arastirmax.com Similarly, for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations were employed to determine parameters like the HOMO-LUMO energy gap and dipole moment, which are crucial for assessing NLO potential. nih.gov The energy gap for this molecule was calculated to be 4.0023 eV, with a significant dipole moment of 4.30 Debye, suggesting potential NLO activity. nih.gov

The following table summarizes key computational parameters for a related phenolic compound, illustrating the type of data generated in NLO studies.

| Parameter | Value |

| Compound | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol |

| Method | DFT/B3LYP/6–311G(d,p) |

| E_HOMO (eV) | -5.9865 |

| E_LUMO (eV) | -1.9842 |

| Energy Gap (eV) | 4.0023 |

| Dipole Moment (Debye) | 4.30 |

| Data sourced from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized, Lewis-like description of the molecular wavefunction, making it easier to interpret complex electronic interactions.

In a study of 2-(2-Hydroxyphenyl)-1-azaazulene and its mercapto analogue, NBO analysis at the B3LYP/6–311++G(2d,2p) level of theory revealed that the O-C sigma bond is weakened by n → σ* delocalization. arastirmax.comnih.govresearchgate.net This type of analysis helps in understanding the stability of different tautomeric forms and the influence of solvent on molecular geometry. nih.govresearchgate.net The p-character of the natural hybrid orbitals and the occupancy of non-Lewis orbitals are key indicators of these electronic interactions and their impact on molecular stability. arastirmax.comnih.govresearchgate.net

NBO analysis can also elucidate the nature of intramolecular hydrogen bonds by quantifying the donor-acceptor interactions. The stabilization energy (E(2)) associated with the delocalization from a lone pair of the acceptor atom to the antibonding orbital of the donor-H bond is a direct measure of the hydrogen bond strength. While specific NBO data for this compound is unavailable, the principles from related compounds suggest that such analysis would reveal significant intramolecular and intermolecular interactions involving the hydroxyl groups.

Simulations of Spectroscopic Data (NMR, IR, UV-Vis) and Comparison with Experimental Results

Computational simulations of spectroscopic data are invaluable for confirming molecular structures and understanding electronic transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. In a study of azo-azomethine derivatives of (E)-4-((phenylimino)methyl)phenol, the calculated ¹H and ¹³C NMR chemical shifts using DFT were found to be in good agreement with experimental data. researchgate.net For different isomers of methylphenol (cresols), the ¹H NMR spectra show distinct chemical shifts for the methyl and phenolic protons, which can be computationally predicted. quora.com

IR Spectroscopy: Theoretical IR spectra can be calculated to help assign vibrational modes observed in experimental spectra. For 4-methoxy-2-{(E)[(2-hydroxyphenyl)imino]methyl}phenol, DFT calculations were used to support the experimental IR and ¹H-NMR data. arastirmax.com The NIST Chemistry WebBook provides an experimental IR spectrum for 2-[(4-hydroxyphenyl)methyl]phenol, an isomer of the title compound, which could serve as a basis for comparison with future theoretical calculations. nist.govnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing insights into electronic transitions. Studies on various polyphenols have shown good agreement between TD-DFT calculated absorption maxima (λ_max) and experimental results. nih.gov For example, in a study of polyphenols from Fagonia indica, TD-DFT calculations with different basis sets were used to investigate the electronic transitions and structure-activity relationships. nih.gov The simulated UV-Vis spectra of hydroxycalixarenes and their complexes also demonstrate the utility of this method in understanding the electronic properties of complex phenolic systems. researchgate.net

The following table presents a comparison of experimental and theoretical spectroscopic data for a related compound, illustrating the accuracy of computational methods.

| Spectroscopic Data | Experimental | Theoretical (DFT/B3LYP) |

| Compound | (E)-N-benzylidenebenzenamine | |

| ¹³C NMR (ppm) | 163.77-121.33 (aromatic/imine C) | Good agreement with experimental |

| ¹H NMR (ppm) | - | Good agreement with experimental |

| IR (cm⁻¹) | 3046-3134 (=C-H stretch) | 3154-3199 |

| Data sourced from a study on azo-azomethine derivatives. researchgate.net |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions, which can be investigated using computational tools like Hirshfeld surface analysis and hydrogen bonding analysis.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps various properties onto the surface, such as d_norm (which highlights short and long contacts), shape index, and curvedness. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For example, in the crystal structure of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from H···H (43.8%) and C···H/H···C (26.7%) interactions. nih.gov Similarly, for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, H···H (48.7%) and H···C/C···H (22.2%) contacts were dominant. nih.gov These analyses provide a detailed picture of how molecules are held together in the solid state.

The following table summarizes the percentage contributions of different intermolecular contacts for a related compound.

| Intermolecular Contact | Contribution (%) |

| Compound | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol |

| H···H | 43.8 |

| C···H/H···C | 26.7 |

| Cl···H/H···Cl | 12.4 |

| O···H/H···O | 6.6 |

| N···H/H···N | 3.8 |

| Data sourced from a Hirshfeld surface analysis study. nih.gov |

Hydrogen bonds are among the most important non-covalent interactions that determine the structure and properties of phenolic compounds. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be identified and characterized through crystallographic studies and computational methods.

In the crystal structure of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, the packing is dictated by O—H⋯N and C—H⋯O hydrogen bonds, forming layers. nih.gov For N-(4-hydroxyphenyl)acetamide, intermolecular O-H···O hydrogen bonds link the molecules. researchgate.net In the case of 2,4-Bis[1-(4-hydroxyphenyl)-1-methylethyl]phenol, a three-dimensional framework is constructed from O—H⋯O hydrogen bonds. researchgate.net

Computational studies can provide further details on the geometry and strength of these hydrogen bonds. For 4-methylcatechol, a combination of X-ray powder diffraction and first-principles calculations was used to elucidate a peculiar hydrogen bond network with hydroxyl nests forming octagonal frameworks. mdpi.com Although a crystal structure for this compound is not available, it is expected to exhibit a rich network of hydrogen bonds involving its two hydroxyl groups, which would significantly influence its physical properties.

Molecular Interactions and Mechanistic Insights in Vitro and in Silico Studies

Antioxidant Activity Mechanisms (In Vitro Assays)

The capacity of phenolic compounds to act as antioxidants is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearchgate.net These tests quantify the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov For many polyphenols, a direct correlation has been observed between their structure, such as the number and position of hydroxyl groups, and their radical scavenging efficacy. nih.gov However, specific IC50 values or equivalent concentration data from DPPH and FRAP assays for 4-(4-Hydroxyphenyl)-2-methylphenol are not documented in the reviewed literature.

The pro-oxidant activity of metal ions like iron and copper can be mitigated by compounds that chelate these metals, preventing their participation in redox cycling and the generation of reactive oxygen species. While the molecular structure of this compound, featuring hydroxyl groups, suggests a potential for metal chelation, experimental data from assays such as the ferrous ion chelating (FIC) assay is necessary to confirm and quantify this property. Such specific studies on this compound are currently absent from the scientific literature.

Phenolic antioxidants can reduce cellular oxidative stress by quenching reactive oxygen species (ROS), thereby preventing damage to vital biomolecules like lipids, proteins, and DNA. nih.govnih.gov The mechanisms often involve the inhibition of pro-oxidant enzymes and the modulation of cellular signaling pathways related to oxidative stress. nih.gov While compounds with structural similarities to this compound have demonstrated the ability to reduce oxidative stress markers in vitro, specific studies detailing these mechanisms for the compound are lacking.

Enzyme Inhibition Mechanisms (In Vitro Studies)

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing postprandial hyperglycemia. mdpi.comnih.gov Many polyphenols have been identified as inhibitors of these enzymes, with their efficacy often linked to their specific chemical structures which allow them to bind to the active sites of the enzymes. researchgate.netcsic.esmdpi.com Despite the therapeutic interest in this area, there are no available research findings that specifically report the IC50 values or the mode of inhibition of this compound against α-amylase and α-glucosidase.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Various phenolic compounds have been investigated as tyrosinase inhibitors. nih.gov The potential of this compound to interact with and inhibit tyrosinase or other enzymatic systems has not been specifically investigated or reported in the available scientific literature.

Molecular Docking and Binding Affinity Studies (In Silico)

In silico studies, which involve computer-based simulations, are fundamental in predicting the potential biological activity of a chemical compound. These methods are crucial for screening large numbers of molecules and for providing insights into their mechanisms of action at a molecular level before proceeding with more resource-intensive laboratory experiments.

Currently, there are no specific published studies detailing the molecular docking of this compound with DNA.

Research in this area would typically involve computational models to predict if and how this compound interacts with the DNA double helix. Such studies would calculate the binding energy and identify the preferred binding mode (e.g., intercalation between base pairs or binding within the minor or major grooves). The analysis would also detail potential intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and specific nucleotides of the DNA sequence. This information is critical for assessing the genotoxic potential of a chemical. For other phenolic compounds, interactions with DNA have been demonstrated, highlighting the importance of this type of investigation. nih.gov

There is a lack of specific molecular docking studies for this compound with defined enzyme active sites in the public domain.

Molecular docking is a key tool to understand how a compound might inhibit or modulate enzyme activity. nih.gov These simulations place the compound into the three-dimensional structure of an enzyme's active site to predict its binding orientation and affinity. nih.gov For a compound like this compound, researchers would typically select enzymes involved in key pathological pathways, such as cyclooxygenases (COX-1 and COX-2) in inflammation or kinases like the Epidermal Growth Factor Receptor (EGFR) in cancer. nih.gov The results would be presented as binding energy scores (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds with specific amino acid residues in the active site. nih.gov For instance, a related study on a hydrazone derivative showed preferential binding to the EGFR receptor over the HER2 receptor, suggesting its potential as a targeted inhibitor. nih.gov

Table 1: Illustrative Template for Molecular Docking Data

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Data not available | Data not available | Data not available | Data not available |

Cellular Pathway Modulation (In Vitro Cellular Models)

In vitro studies using cultured cells are essential for observing the biological effects of a compound in a controlled environment. These experiments provide data on cellular responses and help to elucidate the mechanisms underlying a compound's activity.

Specific data on the anti-inflammatory effects of this compound on stimulated macrophages are not available in the current scientific literature.

A standard approach to evaluate anti-inflammatory potential involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce an inflammatory response. Following treatment with the test compound, researchers would measure the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using techniques like ELISA. A significant reduction in these cytokines would indicate anti-inflammatory activity. nih.gov Further studies might explore the impact on signaling pathways that control inflammation, such as the NF-κB and MAPK pathways. nih.gov

Table 2: Illustrative Template for Cytokine Production in LPS-Stimulated Macrophages

| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Data not available | Data not available |

| LPS-Stimulated | Data not available | Data not available |

| LPS + this compound | Data not available | Data not available |

Reactions with Endogenous Thiols (e.g., Glutathione (B108866), GSH)

There are no published studies that specifically investigate the reaction of this compound with glutathione (GSH) or other endogenous thiols.

Thiols, particularly the highly abundant glutathione, are critical components of the cellular antioxidant defense system. nih.gov They can directly neutralize reactive molecules through conjugation, a reaction often catalyzed by glutathione S-transferases. To study the interaction of this compound with GSH, researchers would typically incubate the compound with GSH in a cell-free system or in cell lysates and use techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the formation of a GSH-conjugate. nih.gov The formation of such an adduct can have dual implications: it may represent a detoxification pathway, but it can also lead to the depletion of cellular GSH, potentially increasing susceptibility to oxidative stress. nih.gov

While general studies on the cytotoxicity of phenols exist, specific mechanistic studies on this compound are not currently available. rotman-baycrest.on.canih.gov

To determine the cytotoxic mechanisms, researchers expose various cell lines (e.g., human cancer cell lines like MCF-7 or normal cell lines) to the compound at different concentrations. tuni.fi Cell viability is assessed using assays like the MTT or LDH release assays. mdpi.com To understand how the compound induces cell death, further experiments would investigate markers of apoptosis (such as caspase activation and DNA fragmentation) or other cell death pathways. tuni.fimdpi.com For example, a study on a related compound, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a metabolite of Bisphenol A, demonstrated that it triggers pancreatic β-cell death through the activation of JNK and AMPKα pathways, leading to endoplasmic reticulum stress and apoptosis. mdpi.com Similarly, the compound rhododendrol (B1680608) has been shown to induce cytotoxicity in melanocytes, a process that is enhanced by UVB exposure and involves oxidative stress. nih.gov

Table 3: Illustrative Template for In Vitro Cytotoxicity (IC50 Values)

| Cell Line | IC50 (µM) after 24h exposure |

| Data not available | Data not available |

Advanced Applications and Functionalization

Role as a Monomer and Building Block in Polymer Chemistry

The presence of two reactive phenolic hydroxyl groups allows 4-(4-hydroxyphenyl)-2-methylphenol to act as a difunctional monomer in various polymerization reactions. It can be incorporated into several classes of polymers, imparting specific properties related to its structure.

Bisphenols are fundamental precursors for the synthesis of high-performance polymers like epoxy resins and polycarbonates. specificpolymers.comnih.gov Epoxy resins are typically synthesized through the reaction of a bisphenol with epichlorohydrin, while polycarbonates are produced via condensation with phosgene (B1210022) or through transesterification with diphenyl carbonate. specificpolymers.comuwb.edu.plmdpi.com

While literature specifically detailing the use of this compound is not widespread, its structural analogy to widely used monomers like Bisphenol A (BPA) allows for a clear understanding of its potential role. ontosight.airesearchgate.net The synthesis would involve the reaction of its two hydroxyl groups to form polymer chains. specificpolymers.com The incorporation of this specific monomer is expected to influence the final properties of the polymer. For instance, the methyl group provides steric hindrance, which can affect chain packing and mobility. This is known to impact thermal properties, such as the glass transition temperature (Tg), and mechanical properties like stiffness and toughness. mdpi.comresearchgate.net Studies on other substituted bisphenols have shown that modifications to the bisphenol backbone are a key strategy for developing BPA-free polymers with tailored characteristics, such as enhanced thermal stability or improved resistance to environmental degradation. rsc.orgnih.gov For example, epoxy resins based on substituted resorcinols have shown reduced moisture absorption and high glass transition temperatures. google.com

| Polymer Type | General Co-Reactants | Typical Reaction Type | Key Bisphenol Functional Group |

|---|---|---|---|

| Epoxy Resin | Epichlorohydrin | Condensation | Phenolic Hydroxyl |

| Polycarbonate | Phosgene or Diphenyl Carbonate (DPC) | Interfacial Polycondensation or Melt Transesterification | Phenolic Hydroxyl |

Phenolic resins, such as novolacs and resols, are produced by the condensation of phenols with aldehydes, most commonly formaldehyde. electronicsandbooks.comwikipedia.org These resins are known for their high thermal stability and char-forming characteristics. nasa.gov The incorporation of specialty bisphenols into phenolic resin formulations is a strategy used to enhance their properties. nasa.gov

The two phenolic rings of this compound offer multiple active sites (ortho and para to the hydroxyl groups) for condensation with formaldehyde. Its integration into a phenolic resin network could improve properties such as thermal stability and mechanical strength. Research on modifying phenolic resins often involves using different phenol (B47542) sources to create materials for high-performance composites. nasa.gov For example, bio-based phenolic resins have been synthesized using biophenols and furfural (B47365) derived from natural sources, demonstrating the versatility of using different phenolic building blocks to create functional resins. researchgate.net Furthermore, phenolic resins containing reactive hydroxyl groups can be reacted with other chemical species, like isocyanates, to form hybrid materials such as polyurethane-modified phenolic foams, which exhibit enhanced toughness. nih.gov

Development of Novel Ligands and Coordination Complexes

The two hydroxyl groups on separate phenyl rings in this compound position it as a potential chelating ligand for metal ions. The oxygen atoms of the phenolic groups can act as donor atoms, forming coordination complexes with a variety of transition metals and other metal ions. nih.govnih.gov The development of ligands from substituted phenols is a significant area of research in coordination chemistry. nih.govnih.gov

The geometry and electronic properties of the resulting metal complexes would be dictated by the bite angle and flexibility of the bisphenolic backbone. The asymmetric substitution (the ortho-methyl group) could also influence the coordination environment around the metal center, potentially leading to complexes with unique catalytic or physical properties. mdpi.com While specific studies on this compound as a ligand are limited, the broader field of bisoxazoline and other N,C,N tridentate ligands demonstrates that modifying the phenyl ring backbone is a key strategy for creating tailored molecular catalysts. nih.govubc.ca

Phenolic compounds are well-known for their ability to form complexes with metal ions, a property that is exploited in the development of chemical sensors. nih.gov These sensors often rely on a measurable change, such as a color change (colorimetric sensor) or a change in fluorescence, upon binding a target ion. nih.gov

Bisphenol-based structures can serve as the recognition element in such sensors. For example, metal-organic frameworks (MOFs) have been designed to incorporate organic ligands that selectively bind to bisphenol compounds like BPA, enabling their detection. rsc.orgdphen1.com Conversely, a ligand based on this compound could be designed to detect metal ions. The complexation of a metal ion would alter the electronic structure of the molecule, potentially leading to a change in its UV-Vis absorption or fluorescence emission spectrum. This principle is used in bifunctional sensors, where a ligand first coordinates with a metal ion, and the resulting complex then acts as a sensor for another species, such as an anion. nih.gov The sensitivity and selectivity of such a sensor would be influenced by the nature of the metal ion and the specific structure of the ligand. nih.gov

Function as a Chemical Probe or Reagent in Organic Synthesis

Beyond polymer science, this compound can serve as a versatile reagent in organic synthesis. The phenolic hydroxyl groups can undergo a variety of reactions, and the aromatic rings are susceptible to electrophilic substitution. wikipedia.org

For instance, phenolic compounds are used as starting materials for synthesizing more complex molecules. A patent describes the synthesis of (4-hydroxyphenyl) methyl-benzyl sulfonium (B1226848) hexafluoroantimonate, a photoinitiator, starting from 4-mercaptophenol (B154117) and benzyl (B1604629) bromide, demonstrating how a substituted phenol can be a key building block. google.com Similarly, this compound could be functionalized to create a range of derivatives. Research into tyrosinase inhibitors has involved the synthesis of compounds based on a 4-(4-hydroxyphenyl)piperazine core, where the phenolic moiety is crucial for binding to the enzyme's active site. nih.gov This highlights the role of the hydroxyphenyl group as a key pharmacophoric element, a principle that could be applied using this compound as a starting scaffold.

Potential in Electrochemical Sensing and Optoelectronic Materials

Extensive research into the advanced applications of "this compound" reveals a notable absence of studies exploring its potential in the fields of electrochemical sensing and optoelectronic materials. A thorough review of scientific literature and chemical databases did not yield any specific research findings, data, or discussions pertaining to the use of this particular compound for these applications.

While the broader class of phenols and their derivatives often exhibit properties that make them candidates for such advanced applications, there is currently no available information to suggest that "this compound" has been investigated for its electrochemical activity, sensing capabilities, or its potential utility in the development of optoelectronic devices. The scientific community has yet to publish research on the functionalization of this compound for these specific technological areas.

Therefore, a detailed analysis of its performance, including data tables on sensitivity, selectivity, or optical and electronic properties, cannot be provided. Further research would be required to determine if "this compound" possesses any characteristics that would make it a viable candidate for electrochemical sensors or optoelectronic materials.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly methods for synthesizing 4-(4-hydroxyphenyl)-2-methylphenol and its analogs is a primary focus of ongoing research. Traditional methods often involve multi-step processes with harsh reaction conditions. Future efforts will likely concentrate on catalytic systems and the use of greener solvents and reagents. For instance, a general method for preparing 4-(hydroxyalkyl)phenols involves the thermal decomposition of 4-(hydroxyalkyl)-2,6-di-tert-butylphenols or 4-(hydroxyalkyl)-2-tert-butylphenols at high temperatures (270-330°C). google.com However, the need for vacuum distillation to isolate the final product presents a challenge for industrial-scale production. google.com

Researchers are also exploring alternative synthetic strategies. One such approach involves the acid-catalyzed condensation of acetone (B3395972) and phenol (B47542) to produce bisphenol A (BPA), which can then be metabolized or synthetically converted to related compounds. wikipedia.org Another avenue of research focuses on the Meerwein-Ponndorf-Verley (MPV) type reduction of in situ-generated perfluoroalkylated ketones as a key step in synthesizing (hydroxyphenyl)perfluoroalkylmethanols. researchgate.net

Design and Synthesis of Functionalized Derivatives with Enhanced Specificity

To improve the biological activity and target specificity of this compound, researchers are actively designing and synthesizing a variety of functionalized derivatives. This involves introducing different functional groups to the core structure to modulate its physicochemical properties and interactions with biological targets.

For example, a library of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has been synthesized and evaluated as tyrosinase inhibitors. nih.govresearchgate.net These studies revealed that introducing hydrophobic substituents on the aroyl moiety can significantly enhance inhibitory potency. nih.govresearchgate.net Similarly, the synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives has been explored to create allosteric modulators of Hsp90 activity. unimi.it The synthesis of 4-hydroxy coumarin (B35378) derivatives as potential inhibitors of human NAD(P)H quinine (B1679958) oxidoreductase-1 is another area of active investigation. mdpi.com

The following interactive table showcases some examples of functionalized derivatives and their synthetic approaches.

| Derivative Class | Synthetic Approach | Key Findings |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Coupling of benzoyl chlorides or benzoic acids with 4-(1-piperazinyl)phenol. nih.govresearchgate.net | Hydrophobic ortho-substituents on the aroyl moiety enhance tyrosinase inhibitory activity. nih.govresearchgate.net |

| 2-(4-hydroxyphenyl)-3-methylbenzofurans | Condensation of an aryloxyamine with a ketone followed by sigmatropic rearrangement and cyclization. unimi.it | Can act as allosteric modulators of Hsp90. unimi.it |

| 4-Hydroxy Coumarins | C-acylation-cyclization of an activated N-hydroxysuccinimide ester of O-acetylsalicylic acid with an active methylene (B1212753) compound. mdpi.com | Potential inhibitors of human NAD(P)H quinine oxidoreductase-1. mdpi.com |

| (Hydroxyphenyl)perfluoroalkylmethanols | Meerwein-Ponndorf-Verley (MPV) type reduction of in situ-generated perfluoroalkylated ketones. researchgate.net | Provides a convenient method for synthesizing these derivatives. researchgate.net |

Advanced Mechanistic Elucidation of Molecular Interactions

A deeper understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Advanced analytical techniques are being employed to elucidate these mechanisms.

Docking simulations, for instance, have been used to predict the binding modes of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives within the catalytic cavities of tyrosinase. nih.govresearchgate.net These computational studies, combined with experimental data, provide valuable insights into the key interactions that govern inhibitory activity. nih.govresearchgate.net The study of Schiff-base complexes, such as 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol, utilizes techniques like UV-VIS and IR spectroscopy, as well as single-crystal X-ray determination, to characterize their structure and hydrogen bonding interactions. researchgate.net

Development of Structure-Activity Relationship (SAR) Models for Specific Applications

Structure-Activity Relationship (SAR) models are powerful tools for predicting the biological activity of compounds based on their chemical structure. Developing robust SAR models for this compound and its derivatives is a key research objective. These models can guide the design of new compounds with improved potency and selectivity.

For example, SAR studies on phenolic compounds have shown that their ability to inhibit the formation of 2-phenylethylamine depends on their structure. nih.gov Specifically, 1,3-diphenols are effective due to their ability to trap reactive carbonyls, while the inhibitory effect of 1,2- and 1,4-diphenols is lower. nih.gov Such studies help in understanding how the arrangement of functional groups influences the compound's activity. nih.gov

Investigations into Environmental Degradation Pathways and Green Alternatives (for related compounds)

The environmental fate of bisphenol compounds is a significant concern due to their widespread use and potential for endocrine disruption. osti.govnih.govnih.gov Research is actively investigating the degradation pathways of these compounds in terrestrial and aquatic environments. osti.gov

Both biotic and abiotic processes contribute to the breakdown of bisphenols like BPA. osti.gov Various bacteria, fungi, and algae can metabolize BPA. osti.gov Degradation can occur under both oxygen-rich and oxygen-depleted conditions. osti.gov The primary methods for BPA degradation fall into three categories: biological degradation, physical adsorption, and chemical oxidation. nih.gov

Given the environmental concerns, there is a growing emphasis on finding greener alternatives to bisphenols. This includes designing new compounds that are biodegradable and have lower toxicity.

Integration of "this compound" into Multi-component Systems and Materials

The unique properties of this compound and its derivatives make them attractive candidates for integration into multi-component systems and advanced materials. For instance, 4′-(4-hydroxyphenyl)-2,2′:6′,2′′-terpyridine (HO-Phttpy) has been successfully introduced onto the surface of multiwalled carbon nanotubes (MWCNTs). researchgate.net This functionalization creates a novel material with potential applications in wastewater remediation, specifically for the removal of heavy metal ions. researchgate.net

Addressing Challenges in Scalability and Industrial Implementation for Academic Research Contexts

While academic research has demonstrated the potential of this compound and its derivatives in various applications, translating these findings into industrial-scale production presents several challenges. The synthesis of these compounds can be complex and may not be economically viable for large-scale manufacturing. google.com

For example, the production of high-purity 4-(2-hydroxyethyl)phenol (p-tyrosol) involves multiple steps, including nitration, reduction, and hydrolysis, which can be difficult to scale up efficiently. google.com Overcoming these hurdles will require the development of more streamlined and cost-effective synthetic routes, as well as process optimization for industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Hydroxyphenyl)-2-methylphenol, and how can purity be optimized?

- Methodology : A viable synthesis involves alkylation of 4-hydroxyphenyl precursors with methylating agents (e.g., methyl iodide) under basic conditions. For example, describes alkylation of phenolic compounds using ethyl iodide in methanol, followed by acidification and purification via silica gel chromatography . To optimize purity, employ techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column (as suggested in for similar compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Use -NMR and -NMR to verify the aromatic protons and methyl group positions (e.g., δ 2.2 ppm for the methyl group in 2-methylphenol derivatives) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) is recommended, as applied in for phenolic compounds .

- Mass confirmation : High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) ensures accurate molecular weight determination (e.g., expected [M+H]+ = 201.0784 for CHO) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as phenolic compounds are irritants .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate phenolic waste for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HEK-293 or RAW 264.7) and control for batch-to-batch variability in compound purity .

- Dose-response validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects, as seen in IL6 inhibition assays for similar phenolic imidazoles .

- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target pathways that may explain divergent results .

Q. What experimental design considerations are critical for studying the antioxidant properties of this compound?

- Methodology :

- Assay selection : Combine DPPH radical scavenging (for direct antioxidant activity) and cellular ROS assays (e.g., using HO-stressed HepG2 cells) to capture both chemical and biological effects .

- Control compounds : Include Trolox or ascorbic acid as positive controls to benchmark activity .

- Structure-activity analysis : Compare with analogs (e.g., 4-(4-Hydroxyphenyl)butan-2-one in ) to isolate the impact of the methylphenol group .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro studies?

- Methodology :

- pH adjustment : Maintain solutions at pH 6–7 to prevent auto-oxidation of the phenol group .

- Antioxidant additives : Add 0.1% w/v BHT or 1 mM EDTA to chelate metal ions that catalyze degradation .

- Storage conditions : Store stock solutions in amber vials at –20°C under nitrogen to minimize light/oxygen exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.